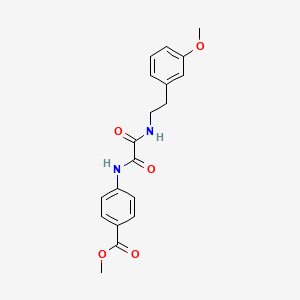

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-25-16-5-3-4-13(12-16)10-11-20-17(22)18(23)21-15-8-6-14(7-9-15)19(24)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFYUFXTJOZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 3-methoxyphenethylamine to form an amide intermediate. This intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

Reduction: The carbonyl group in the amide linkage can be reduced to an amine, resulting in a different set of chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the amide linkage can produce an amine derivative.

Scientific Research Applications

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel analgesics and anti-inflammatory agents.

Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The compound’s amide and ester linkages allow it to form hydrogen bonds and other interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogues from Quinoline-Based Benzoates ()

Compounds C1–C7 in share a methyl benzoate core but incorporate quinoline-piperazine-carbonyl substituents. For example:

- Halogenated variants (C2–C4) : Substitution with bromo, chloro, or fluoro groups increases electronegativity and may improve membrane permeability relative to the target’s methoxy group.

Key Differences :

- Molecular Weight : C1–C7 (500–600 g/mol) are bulkier than the target compound (~400 g/mol), affecting pharmacokinetics.

- Polarity : The target’s methoxy and amide groups increase hydrophilicity compared to halogenated C2–C4 derivatives.

Thiazolidinone Derivatives ()

Compounds like Methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxo-thiazolidin-5-ylidene]acetate (4a-j) incorporate thiazolidinone rings, which are absent in the target compound. These heterocycles are associated with antimicrobial and anti-inflammatory activities .

Key Differences :

- Reactivity: Thiazolidinones undergo ring-opening reactions, whereas the target’s amide linkage is more stable.

- Synthesis: Thiazolidinones require DMAD-mediated cyclization, while the target likely forms via direct amide coupling .

Pesticidal Benzoates ()

Pesticides such as metsulfuron methyl ester () share the methyl benzoate core but feature sulfonylurea or triazine groups. These substituents enable herbicidal activity by inhibiting acetolactate synthase, a mechanism unlikely in the target compound due to its lack of sulfonyl or triazine moieties .

Key Differences :

| Property | Target Compound | Metsulfuron Methyl Ester |

|---|---|---|

| Functional Groups | Amide, methoxy | Sulfonylurea, triazine |

| Bioactivity | Undetermined | Herbicidal |

| Metabolic Stability | Likely higher (no sulfonyl) | Lower (sulfonylurea cleavage) |

Fluorescent Probes ()

Compounds like CA-TMR-biotin-1 incorporate xanthene fluorophores and biotin tags, enabling imaging applications.

Crystal Structure Analogues ()

2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate () shares ester and aromatic groups but includes a phenacyl bromide-derived oxoethyl chain.

Biological Activity

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate features a benzoate ester linked to an amide group, which is further connected to a methoxyphenethylamine moiety. This unique structure allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amide and ester linkages facilitates hydrogen bonding and other interactions that can modulate the activity of these targets.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for certain enzymes.

- Receptor Binding: It could interact with specific receptors, influencing signaling pathways.

Antioxidant Activity

Research indicates that Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Study Findings:

- In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels when cells were treated with this compound.

- The compound's antioxidant activity was comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, making it a potential candidate for treating inflammatory diseases.

Case Studies:

- In Vivo Model: A study involving induced inflammation in rats showed that administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

- Cell Culture Studies: Treatment of macrophages with the compound resulted in reduced production of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To understand the unique properties of Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-Aminobenzoate | Lacks methoxyphenethylamine moiety | Moderate antioxidant activity |

| 4-(2-Amino-2-oxoacetamido)benzoic acid | Similar structure without ester linkage | Lower anti-inflammatory effects |

| 3-Methoxyphenethylamine | Simpler structure | Limited biological activity |

Research Findings and Applications

The compound's unique structure and biological activities suggest several potential applications in medicine and pharmacology:

- Drug Development: Its properties make it a candidate for developing new analgesics and anti-inflammatory drugs.

- Biochemical Research: It can serve as a tool for studying enzyme mechanisms and receptor interactions.

Q & A

Q. Basic Characterization

- NMR spectroscopy : 1H/13C NMR confirms the presence of methoxy, aromatic, and amide protons. For example, the methyl ester group resonates at ~3.8 ppm in 1H NMR .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- X-ray crystallography : SHELX software refines crystal structures, with validation via R-factor (<0.05) and electron density maps .

How can researchers resolve inconsistencies in reaction yields when using different coupling reagents?

Advanced Experimental Design

Contradictions in yields (e.g., 60% with HOBt/DIC vs. 85% with OxymaPure/DIC) arise from reagent efficiency in activating carboxyl groups. To troubleshoot:

- Compare activation kinetics via in situ FTIR monitoring of carbodiimide intermediates .

- Optimize stoichiometry (1.2–1.5 equivalents of coupling reagent) and reaction time (2–4 hours) .

- Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and adjust conditions dynamically .

What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Q. Advanced Biological Activity Analysis

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., IC50 determination against EGFR or MAPK pathways) .

- Cellular uptake studies : LC-MS quantification of intracellular concentrations in cancer cell lines (e.g., MCF-7) to correlate bioactivity with permeability .

- SAR validation : Compare inhibitory activity of analogs with modified methoxy or acetamide groups to identify critical pharmacophores .

How can computational and experimental methods validate the compound’s crystal structure?

Q. Advanced Structural Analysis

- SHELXL refinement : Input X-ray diffraction data (e.g., 0.7 Å resolution) to generate ORTEP diagrams, ensuring bond lengths/angles match DFT-optimized models .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies stabilizing interactions (e.g., N–H···O=C) in the crystal lattice .

- Thermogravimetric analysis (TGA) : Confirm thermal stability correlates with crystallinity (decomposition >200°C) .

How should researchers address discrepancies in reported biological activity across studies?

Data Contradiction Analysis

Variability in IC50 values (e.g., 10 nM vs. 500 nM) may stem from:

- Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .

- Compound purity : HPLC quantification (>98% purity reduces off-target effects) .

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess context-dependent activity .

What factors influence the compound’s stability under varying storage conditions?

Q. Advanced Stability Studies

- Hydrolytic degradation : Monitor ester hydrolysis in aqueous buffers (pH 7.4) via HPLC, showing <5% degradation after 7 days at 4°C .

- Light sensitivity : UV-Vis spectroscopy detects photodegradation (λmax 270 nm) in methanol solutions stored under ambient light .

- Solid-state stability : DSC analysis reveals no polymorphic transitions below 150°C when stored desiccated .

How does modifying the methoxyphenethyl group impact bioactivity?

Q. Structure-Activity Relationship (SAR) Study Design

- Substituent variation : Synthesize analogs with 4-fluoro or 4-chloro phenethyl groups to assess electronic effects on target binding .

- Bioisosteric replacement : Replace the methoxy group with ethoxy or trifluoromethoxy and test inhibitory potency .

- Molecular docking : AutoDock Vina predicts binding affinities to active sites (e.g., EGFR TK domain), guiding rational design .

What strategies optimize regioselectivity in amide bond formation during synthesis?

Q. Advanced Reaction Optimization

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines to prevent unwanted side reactions at the acetamide nitrogen .

- Coupling reagent screening : Compare OxymaPure/DIC vs. HATU for selective activation of α-ketoacetamide over competing carboxylates .

- Kinetic control : Lower reaction temperatures (−10°C) favor formation of the desired regioisomer .

How can researchers validate intermolecular interactions in co-crystals with biological targets?

Q. Advanced Crystallography

- Co-crystallization trials : Soak protein crystals (e.g., carbonic anhydrase) with 10 mM compound solution and collect 1.2 Å resolution data .

- Electrostatic potential maps : Analyze charge complementarity between the compound’s methoxy group and hydrophobic protein pockets .

- Thermal shift assays : Confirm binding via ΔTm values (>2°C shift) in differential scanning fluorimetry (DSF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.